(Methylpyridazine piperidine butyloxyphenyl)ethylacetate
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Overview
Description
(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE is a complex organic compound belonging to the class of benzoic acid esters. It is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a butyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE typically involves multiple steps, including Wittig olefination, O-alkylation, and nucleophilic substitution reactions . The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with the butyloxyphenyl group. The final step involves esterification to form the ethyl acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the piperidine or pyridazine rings, affecting the compound’s overall structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the ester and aromatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to target specific molecular pathways and exhibit therapeutic effects.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new polymers and coatings
Mechanism of Action
The mechanism of action of (METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
(METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE: This compound shares a similar core structure but differs in the length of the alkyl chain, which can affect its biological activity and physicochemical properties.
Uniqueness
(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H31N3O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-[4-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]butoxy]benzoate |
InChI |
InChI=1S/C23H31N3O3/c1-3-28-23(27)20-8-10-21(11-9-20)29-17-5-4-6-19-13-15-26(16-14-19)22-12-7-18(2)24-25-22/h7-12,19H,3-6,13-17H2,1-2H3 |
InChI Key |
AQILFLLHLFBLLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCC2CCN(CC2)C3=NN=C(C=C3)C |
Origin of Product |
United States |
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